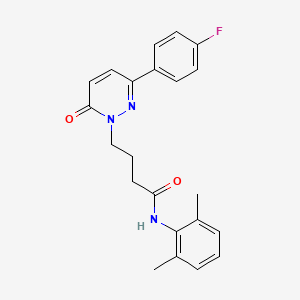

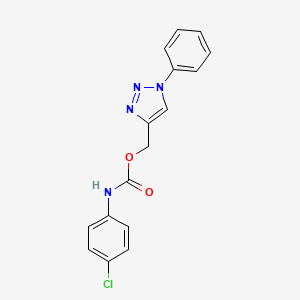

![molecular formula C12H20Cl3N3 B2867531 1-[(4-Chloro-3,5-dimethylpyridin-2-yl)methyl]piperazine dihydrochloride CAS No. 2270906-09-5](/img/structure/B2867531.png)

1-[(4-Chloro-3,5-dimethylpyridin-2-yl)methyl]piperazine dihydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

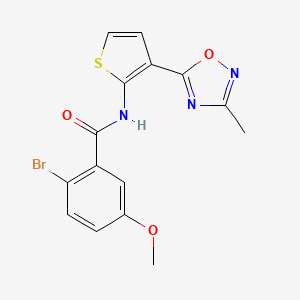

“1-[(4-Chloro-3,5-dimethylpyridin-2-yl)methyl]piperazine dihydrochloride” is a chemical compound with the molecular formula C13H22Cl3N3 and a molecular weight of 326.69288 . It is used in the synthesis of various pharmaceutical compounds .

Synthesis Analysis

The synthesis of piperazine derivatives, such as “this compound”, has been a subject of recent research . Methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis

The molecular structure of “this compound” consists of a piperazine ring attached to a 4-chloro-3,5-dimethylpyridin-2-yl group via a methylene bridge .Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” include a molecular weight of 326.69288 and a molecular formula of C13H22Cl3N3 .Applications De Recherche Scientifique

Molecular Interaction and Conformational Analysis

- The compound has been studied for its interaction with CB1 cannabinoid receptors, using molecular orbital methods and conformational analysis. This research is pivotal in understanding the molecular interactions and pharmacophore models for CB1 receptor ligands (Shim et al., 2002).

Synthesis in Polyamides

- The compound's derivatives have been synthesized and incorporated into polyamides. These polyamides demonstrate molecular weights in the range of 2000–6000 and solubility in various solvents, expanding its utility in materials science (Hattori & Kinoshita, 1979).

Antibacterial and Biofilm Inhibitory Activities

- Novel derivatives of the compound have shown potent antibacterial efficacies and biofilm inhibition activities, suggesting its potential in antibacterial applications and as a MurB enzyme inhibitor (Mekky & Sanad, 2020).

Non-Nucleoside HIV-1 Reverse Transcriptase Inhibitors

- Analogues of this compound have been evaluated as non-nucleoside inhibitors of HIV-1 reverse transcriptase, contributing significantly to antiviral therapy research (Romero et al., 1994).

Copper(II) Acetate Complexes

- The compound has been utilized in the preparation of copper(II) acetate complexes. These complexes have been characterized by various physico-chemical and spectroscopic methods, aiding in the exploration of transition metal chemistry (Manhas, Kaur, & Dhindsa, 1992).

Synthesis and Antimicrobial Activities

- Its derivatives have been synthesized and screened for antimicrobial activities, displaying potential as antimicrobial agents in medical applications (Bektaş et al., 2007).

Drug Metabolism and Pharmacokinetics

- Studies have explored the metabolism of related compounds in various species, contributing to the understanding of drug metabolism and pharmacokinetics in the development of new therapeutics (Zhang et al., 2000).

Orientations Futures

The future directions for “1-[(4-Chloro-3,5-dimethylpyridin-2-yl)methyl]piperazine dihydrochloride” and similar compounds could involve further exploration of their synthesis methods and potential applications in pharmaceuticals . The recyclability of certain carriers used in the synthesis process also presents great application prospects for industrial production .

Mécanisme D'action

Target of Action

The primary target of 1-[(4-Chloro-3,5-dimethylpyridin-2-yl)methyl]piperazine Dihydrochloride is BCL-2 , a protein that plays a crucial role in regulating cell death . By inhibiting BCL-2, the compound can induce apoptosis, or programmed cell death, in cancer cells .

Mode of Action

This compound interacts with its target, BCL-2, by binding to it and inhibiting its function . This inhibition disrupts the balance between pro-apoptotic and anti-apoptotic proteins, leading to the initiation of apoptosis .

Biochemical Pathways

The compound affects the apoptotic pathway . Under normal circumstances, BCL-2 inhibits apoptosis by binding to and sequestering pro-apoptotic proteins. When bcl-2 is inhibited by the compound, these pro-apoptotic proteins are released, triggering apoptosis .

Pharmacokinetics

Its potent antitumor activity suggests that it may have favorable bioavailability .

Result of Action

The result of the compound’s action is the induction of apoptosis in cancer cells . This can lead to the reduction of tumor size and potentially the eradication of the cancer.

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the compound should be stored in a dark place under an inert atmosphere at a temperature between 2-8°C . These conditions help maintain the stability and efficacy of the compound .

Propriétés

IUPAC Name |

1-[(4-chloro-3,5-dimethylpyridin-2-yl)methyl]piperazine;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18ClN3.2ClH/c1-9-7-15-11(10(2)12(9)13)8-16-5-3-14-4-6-16;;/h7,14H,3-6,8H2,1-2H3;2*1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVNTYMRSPBLVAU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(C(=C1Cl)C)CN2CCNCC2.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20Cl3N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

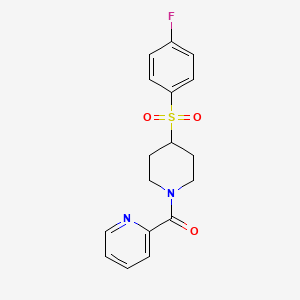

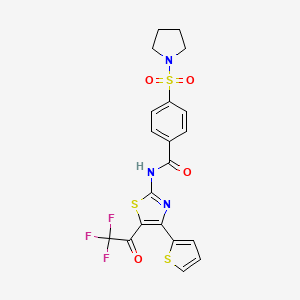

![4-[(6-bromo-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)methyl]-N-methyl-N-[2-(pyridin-2-yl)ethyl]benzamide](/img/structure/B2867448.png)

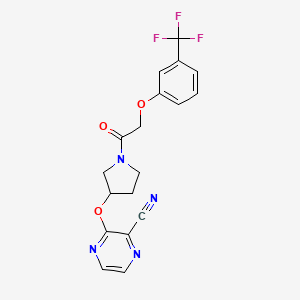

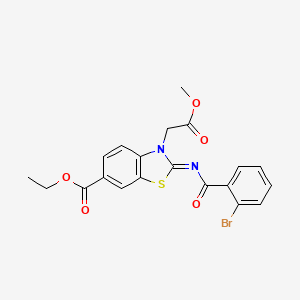

![1-(3-chlorophenyl)-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)methanesulfonamide](/img/structure/B2867450.png)

![2-(4-chlorophenyl)-1-[(4-methylbenzyl)oxy]-1H-1,3-benzimidazole](/img/structure/B2867452.png)

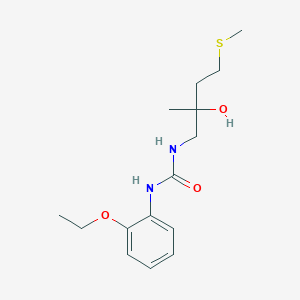

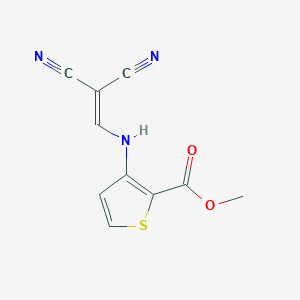

![6-(4-(4-fluorophenyl)piperazine-1-carbonyl)-1,3-dimethyl-7-propyl-1H-pyrrolo[2,3-d]pyrimidine-2,4(3H,7H)-dione](/img/structure/B2867455.png)